2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCBHSJSTYMELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461093 | |

| Record name | 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50778-57-9 | |

| Record name | Benzoic acid, 2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50778-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

CAS Number: 50778-57-9

Prepared by: Gemini, Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a highly fluorinated aromatic ester. Primarily recognized as a key intermediate in the synthesis of Flecainide, a potent antiarrhythmic agent, this molecule's unique structure, rich in trifluoroethoxy and trifluoroethyl groups, imparts specific chemical properties that are of significant interest to researchers in medicinal chemistry and drug development. This document will delve into its synthesis, physicochemical characteristics, safety protocols, and the scientific rationale behind the methodologies presented.

The strategic incorporation of fluorine into pharmaceutical candidates is a widely utilized approach to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. The title compound serves as a critical building block in this context, embodying the deliberate integration of multiple fluorine atoms to construct complex active pharmaceutical ingredients (APIs). Understanding its synthesis and handling is therefore crucial for professionals engaged in the development of fluorinated therapeutics.

Physicochemical & Structural Data

A summary of the key physical and chemical properties for 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is presented below. These data are essential for its proper handling, storage, and application in synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 50778-57-9 | [1][2] |

| Molecular Formula | C₁₃H₉F₉O₄ | [1][2][3] |

| Molecular Weight | 400.19 g/mol | [1][2][3] |

| Appearance | White to Pale Yellow Low Melting Solid | [1][2] |

| Boiling Point | 308.6 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.46 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1] |

| Storage | 2-8°C, Refrigerator | [1][2] |

Synthesis Pathway and Rationale

The synthesis of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is typically achieved in a two-stage process. The first stage involves the synthesis of the key precursor, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, followed by its esterification. This staged approach allows for the purification of the intermediate acid, ensuring a high-quality final product.

Caption: Overall synthetic workflow for the target compound.

Stage 1: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid (Precursor)

The formation of the diaryl ether linkages in the precursor acid is the most complex step. It is achieved via a copper-catalyzed nucleophilic aromatic substitution reaction.

-

Causality of Experimental Choices:

-

Starting Material: A di-halogenated benzoic acid, such as 5-bromo-2-chlorobenzoic acid, is used because the halogens serve as leaving groups.[4]

-

Nucleophile: Sodium 2,2,2-trifluoroethoxide is used as the nucleophile. It is typically generated in situ by reacting 2,2,2-trifluoroethanol with a strong, non-nucleophilic base like sodium hydride (NaH).[4] This is a critical choice as it avoids the presence of water, which could interfere with the reaction.

-

Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst for Ullmann-type condensation reactions, facilitating the coupling of the alkoxide with the aryl halide.[4] The copper catalyst is essential to activate the aryl halide for substitution.

-

Solvent & Temperature: An aprotic, polar solvent like N,N-dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction.[4] The reaction requires heating (typically >100 °C) to overcome the activation energy for the substitution on the aromatic ring.[4]

-

Stage 2: Fischer-Speier Esterification to Yield the Final Product

The final step is a classic Fischer-Speier esterification, which is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

-

Causality of Experimental Choices:

-

Reactants: The precursor acid is reacted with 2,2,2-trifluoroethanol.[5]

-

Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid.[5][6] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Driving the Equilibrium: Fischer esterification is a reversible process.[7] To drive the reaction towards the product (the ester), a large excess of the alcohol (2,2,2-trifluoroethanol) is often used. This shifts the equilibrium according to Le Châtelier's principle. Alternatively, removal of the water byproduct (e.g., via a Dean-Stark apparatus) can also be employed, though using excess alcohol as both reactant and solvent is common for simplicity.[5][7]

-

Temperature: The reaction is typically heated to reflux to increase the reaction rate.[7]

-

Detailed Experimental Protocols

The following protocols are representative methodologies based on established chemical principles and published procedures for analogous transformations.

Protocol 1: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

This protocol is adapted from patented procedures for the synthesis of the key acid intermediate.[4]

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N,N-dimethylformamide (DMF).

-

Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.5 equivalents) portion-wise to the DMF at 0 °C under a nitrogen atmosphere.

-

Alkoxide Formation: Slowly add anhydrous 2,2,2-trifluoroethanol (~3-4 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases, indicating the complete formation of sodium 2,2,2-trifluoroethoxide.

-

Reactant Addition: Add 5-bromo-2-chlorobenzoic acid (1.0 equivalent) and copper(I) iodide (CuI, ~0.1-0.2 equivalents) to the reaction flask.

-

Reaction: Heat the reaction mixture to 110-120 °C and maintain this temperature for several hours (typically 2-4 hours, monitor by TLC or LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the excess base and protonate the product.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

-

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as a white solid (m.p. 121-125 °C).[8][9]

Protocol 2: Synthesis of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

This is a generalized Fischer-Speier esterification protocol.

Caption: Workflow for the Fischer-Speier Esterification step.

-

Reaction Setup: In a round-bottomed flask, combine 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 equivalent) and a large excess of 2,2,2-trifluoroethanol (e.g., 5-10 equivalents, which can also serve as the solvent).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 equivalents) to the mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-10 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.[10]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing deionized water.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the sulfuric acid and remove any unreacted carboxylic acid), followed by a wash with saturated sodium chloride (brine).

-

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.[10] Further purification can be achieved via column chromatography or distillation if necessary.

Spectroscopic Characterization Profile

While specific spectra for the title compound are proprietary, the expected characteristics based on its structure and data from analogous compounds are described below. These data are critical for confirming the identity and purity of the synthesized material.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm) corresponding to the three protons on the benzene ring.

-

Methylene Protons (-OCH₂CF₃): Two quartets around 4.0-4.5 ppm, due to coupling with the adjacent CF₃ groups. A recent study on a similar structure showed these protons in the δ 4.0–4.38 range.[11]

-

Ester Methylene Protons (-COOCH₂CF₃): One quartet, likely further downfield (~4.5-5.0 ppm) due to the deshielding effect of the ester carbonyl group.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals are expected in the 120-150 ppm range.[12] The carbons directly attached to the electron-withdrawing trifluoroethoxy groups will be shifted downfield. Due to the substitution pattern, six distinct aromatic carbon signals are anticipated.

-

Methylene Carbons (-OCH₂CF₃): Quartets will be observed due to C-F coupling.

-

Trifluoromethyl Carbons (-CF₃): Large quartets will be present due to the one-bond C-F coupling.

-

Carbonyl Carbon (C=O): A signal is expected in the 160-170 ppm range.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 400.

-

Key Fragmentation: A prominent fragmentation pattern for benzoate esters is the loss of the alkoxy group.[13] Therefore, a significant peak at m/z = 317, corresponding to the loss of the ·OCH₂CF₃ radical, is expected, forming a stable acylium ion [C₆H₃(OCH₂CF₃)₂CO]⁺. Further fragmentation of this ion would also be observed.

-

Safety and Handling

A Safety Data Sheet (SDS) for 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate should always be consulted before handling.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Hazards: While a specific hazard classification is not widely published, related fluorinated compounds can be irritants. The reagents used in its synthesis, such as sodium hydride and concentrated sulfuric acid, are highly corrosive and reactive and require specialized handling procedures.

-

Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

-

Sulfuric Acid (H₂SO₄): Causes severe skin burns and eye damage. Handle with extreme care.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]

Conclusion

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS 50778-57-9) is a valuable, highly fluorinated intermediate whose synthesis relies on fundamental and robust organic reactions. The copper-catalyzed formation of its precursor acid followed by a standard Fischer-Speier esterification provides a reliable route to this compound. A thorough understanding of the principles behind each synthetic step, coupled with careful adherence to safety protocols, is essential for its successful preparation and use in research and development, particularly in the field of medicinal chemistry where it serves as a cornerstone for the synthesis of complex pharmaceutical agents like Flecainide.

References

-

Pharmaffiliates. (n.d.). 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate. Retrieved from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet - 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

-

Lab Archives. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

ResearchGate. (n.d.). Fischer esterification reaction of benzoic acid and polyhydric alcohols.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives.... Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIH. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects.... Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]

- Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

Sources

- 1. 2,2,2-TRIFLUOROETHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE CAS#: 50778-57-9 [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. studylib.net [studylib.net]

- 8. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid | 35480-52-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid CAS#: 35480-52-5 [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Molecular Structure of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a key intermediate in the synthesis of the antiarrhythmic drug Flecainide.[1][2] This document delves into the nuanced structural features, predicted spectroscopic characteristics, and the underlying chemical principles that govern its synthesis and reactivity. By integrating theoretical knowledge with practical considerations, this guide serves as an essential resource for researchers in medicinal chemistry and process development.

Introduction: The Significance of Fluorination in Modern Pharmaceuticals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine, including its high electronegativity and the ability of trifluoromethyl and trifluoroethoxy groups to act as bioisosteres, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The subject of this guide, 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS Number: 50778-57-9), is a prime example of a highly fluorinated molecule designed for a specific purpose in pharmaceutical synthesis.[5][6][7][8] Its molecular formula is C₁₃H₉F₉O₄, and it has a molecular weight of approximately 400.19 g/mol .[7] This compound serves as a critical precursor to Flecainide, highlighting the industrial relevance of understanding its precise molecular architecture.[9]

Molecular Structure Analysis

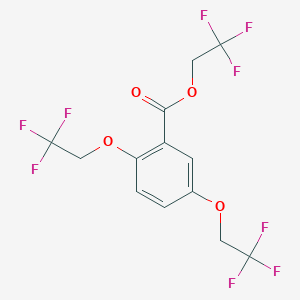

The molecular structure of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is characterized by a central benzene ring substituted with three distinct functionalities: two trifluoroethoxy groups at positions 2 and 5, and a 2,2,2-trifluoroethyl ester group at position 1.

Diagram of the Molecular Structure

Caption: 2D representation of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate.

Predicted Spectroscopic Profile

While a publicly available, comprehensive set of spectra for this specific molecule is not readily found, we can predict its key spectroscopic features based on the analysis of its functional groups and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic ester is typically dominated by three strong absorption bands.[10][11] For the title compound, the following are predicted:

-

C=O Stretch: A strong, sharp peak is expected in the range of 1715-1730 cm⁻¹ . The conjugation of the ester with the aromatic ring lowers the frequency compared to a saturated ester.[10][12]

-

C-C-O Asymmetric Stretch: A strong band should appear between 1250-1310 cm⁻¹ .

-

O-C-C Symmetric Stretch: Another strong absorption is predicted in the 1100-1130 cm⁻¹ region.

-

C-F Stretches: Multiple strong absorptions are expected in the region of 1100-1350 cm⁻¹ due to the nine C-F bonds, which will likely overlap with the C-O stretching bands.

-

Aromatic C-H and C=C Stretches: Weaker absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching within the ring will appear in the 1450-1600 cm⁻¹ range.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets in the downfield region, likely between 7.0 and 8.0 ppm . The electron-withdrawing nature of the ester and trifluoroethoxy groups will deshield these protons.

-

Methylene Protons (6H): The three CH₂ groups (two from the ethoxy groups and one from the ester) will likely appear as quartets due to coupling with the adjacent CF₃ groups. These are expected in the range of 4.0-5.0 ppm .

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will be observed as a singlet in the range of 160-170 ppm .

-

Aromatic Carbons (6C): These will appear in the typical aromatic region of 110-160 ppm . The carbons attached to the oxygen atoms will be shifted further downfield.

-

Methylene Carbons (CH₂): The three methylene carbons will resonate around 60-70 ppm and will likely appear as quartets due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbons (CF₃): The three CF₃ carbons will be observed as quartets at approximately 120-130 ppm .[13]

-

-

¹⁹F NMR:

-

The ¹⁹F NMR spectrum is expected to show two distinct signals, as the trifluoroethoxy groups at positions 2 and 5 are chemically non-equivalent to the trifluoroethyl group of the ester. These signals will likely appear as triplets due to coupling with the adjacent methylene protons. The chemical shifts for CF₃ groups in such environments typically fall within the range of -60 to -80 ppm (relative to CFCl₃).[4][14][15]

-

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 400. The fragmentation pattern will likely be characteristic of aromatic esters.[16]

-

Primary Fragmentation: Loss of the 2,2,2-trifluoroethoxy radical (•OCH₂CF₃) from the ester would lead to a prominent peak at m/z 301 , corresponding to the stable 2,5-bis(2,2,2-trifluoroethoxy)benzoyl cation.

-

Further Fragmentation: This cation could then lose a molecule of carbon monoxide (CO) to give a fragment at m/z 273 . Other fragmentation pathways involving the trifluoroethoxy side chains are also possible.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is typically achieved through the esterification of its corresponding carboxylic acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

Caption: General synthetic route to the title compound.

The precursor, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, can be synthesized from a dihalobenzoic acid via a copper-catalyzed reaction with 2,2,2-trifluoroethanol in the presence of a strong base.[17]

Experimental Protocol: Esterification

The following is a generalized protocol for the synthesis of the title compound from its precursor acid.

-

Reaction Setup: To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in a suitable solvent (e.g., toluene), add an excess of 2,2,2-trifluoroethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux, and remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product, which typically presents as a white to pale yellow solid.[8]

Reactivity and Stability

-

Ester Hydrolysis: The trifluoroethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid and 2,2,2-trifluoroethanol. The electron-withdrawing nature of the trifluoromethyl group can accelerate the rate of hydrolysis compared to a non-fluorinated ethyl ester.

-

Trifluoroethoxy Groups: The trifluoroethoxy ether linkages are generally stable to a wide range of reaction conditions. They are considered to be hydrolytically stable, which is a key feature for their use in multi-step syntheses.[10][12]

Application in Drug Development

The primary application of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is as a penultimate intermediate in the synthesis of Flecainide.[9] The ester serves as an activated form of the carboxylic acid, facilitating the subsequent amidation reaction with 2-(aminomethyl)piperidine to form the final active pharmaceutical ingredient. The high degree of fluorination in this intermediate is a deliberate design choice that is carried through to the final drug molecule, contributing to its desired pharmacokinetic and pharmacodynamic properties.

Conclusion

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a molecule of significant interest in the field of pharmaceutical process chemistry. Its structure, rich in fluorine, imparts specific chemical properties that are leveraged in the synthesis of a vital antiarrhythmic drug. A thorough understanding of its molecular structure, spectroscopic characteristics, and reactivity is crucial for optimizing its synthesis and ensuring the quality of the final pharmaceutical product. This guide provides a foundational understanding for scientists and researchers working with this and similar highly fluorinated compounds.

References

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

Cross, S. N. W., & Rochester, C. H. (1981). Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77, 1027-1038. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-21. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

ResearchGate. (n.d.). Polyfluorinated Groups in Medicinal Chemistry. [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. [Link]

-

AWS. (n.d.). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Takale, N., et al. (2022). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit. Journal of Pharmaceutical Research International, 34(47A), 45–54. [Link]

-

SynZeal. (n.d.). Flecainide Impurities. [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

SciEngine. (n.d.). Supporting information. [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

Andrikopoulos, G. K., Pastromas, S., & Tzeis, S. (2015). Flecainide: Current status and perspectives in arrhythmia management. World journal of cardiology, 7(2), 76–85. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit. [Link]

-

PubMed. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

-

Spectroscopy Online. (2020). Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods. [Link]

-

Enlighten Theses. (n.d.). The detection of perfluoro carboxylic acids in complex environmental matrices utilising ultrasound-assisted extraction and chromatographic analysis. [Link]

-

SpectraBase. (n.d.). 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene - Optional[1H NMR] - Spectrum. [Link]

-

Semantic Scholar. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). ESR Study of the Photochemistry of Benzoic Acid Derivatives. [Link]

Sources

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. journaljpri.com [journaljpri.com]

- 3. 50778-57-9|2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate [lgcstandards.com]

- 6. 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy) Benzoa… [cymitquimica.com]

- 7. Flecainide Impurities | SynZeal [synzeal.com]

- 8. 2,2,2-TRIFLUOROETHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE CAS#: 50778-57-9 [m.chemicalbook.com]

- 9. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. dovepress.com [dovepress.com]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate. This molecule, featuring multiple trifluoroethoxy moieties, is of significant interest as a potential pharmaceutical impurity and a building block in medicinal chemistry and materials science.[1][2] The described synthesis is a two-stage process commencing with the exhaustive trifluoroethoxylation of 2,5-dihydroxybenzoic acid to yield the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. The subsequent esterification of this intermediate with 2,2,2-trifluoroethanol, facilitated by conversion to the corresponding acyl chloride, affords the target compound in high purity. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, safety considerations, and methods for purification and characterization, tailored for researchers and professionals in drug development and organic synthesis.

Introduction and Strategic Overview

The synthesis of complex fluorinated organic molecules is a cornerstone of modern pharmaceutical and materials research. The unique properties imparted by fluorine, such as enhanced metabolic stability, lipophilicity, and binding affinity, make fluorinated compounds highly valuable. The target molecule, 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, incorporates three trifluoroethyl groups, presenting a challenging yet valuable synthetic target.

Our strategic approach is bifurcated into two primary stages, designed for efficiency, scalability, and high yields.

Stage 1: Synthesis of the Core Intermediate: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This stage focuses on the construction of the central substituted aromatic ring. We have selected a pathway starting from the commercially available and cost-effective 2,5-dihydroxybenzoic acid (gentisic acid).[3][4][5] The two phenolic hydroxyl groups are etherified using a potent trifluoroethylating agent in a double Williamson ether synthesis. This method is chosen over alternatives, such as copper-catalyzed reactions on halogenated precursors, for its potentially cleaner reaction profile and avoidance of heavy metal contaminants.[6][7][8]

Stage 2: Final Esterification. The second stage involves the esterification of the synthesized benzoic acid derivative with 2,2,2-trifluoroethanol. Given the potential for steric hindrance and the moderate nucleophilicity of fluorinated alcohols, a direct acid-catalyzed Fischer esterification may be inefficient.[7][9][10] Therefore, we employ a more robust method involving the activation of the carboxylic acid via its acyl chloride. This intermediate reacts readily with 2,2,2-trifluoroethanol to furnish the desired ester, driving the reaction to completion.[11][12]

This guide will elaborate on the mechanistic rationale, provide detailed experimental procedures, and present data for the validation of each step.

Synthesis Pathway Visualization

The overall synthetic scheme is depicted below. The pathway proceeds from a common starting material through a key intermediate to the final product, ensuring a logical and efficient workflow.

Caption: Overall two-stage synthesis pathway.

Stage 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Mechanistic Rationale

The core of this stage is a double Williamson ether synthesis. The phenolic hydroxyl groups of 2,5-dihydroxybenzoic acid are weakly acidic and require a strong base for complete deprotonation to form the more nucleophilic phenoxide ions. Sodium hydride (NaH), a non-nucleophilic strong base, is an excellent choice for this transformation, producing hydrogen gas as the only byproduct.[1][11][13][14]

Once the diphenoxide is formed in situ, it undergoes a nucleophilic attack on a suitable trifluoroethylating agent. 2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf) is a highly effective reagent for this purpose due to the excellent leaving group ability of the triflate anion, which facilitates a rapid Sₙ2 reaction.[2][15] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it solvates the sodium cations without interfering with the nucleophilicity of the phenoxides.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2,5-Dihydroxybenzoic Acid | 154.12 | 10.0 g | 64.9 mmol | 1.0 |

| Sodium Hydride (60% in oil) | 40.00 (as 100%) | 5.71 g | 142.8 mmol | 2.2 |

| 2,2,2-Trifluoroethyl Triflate | 232.10 | 33.0 g (21.5 mL) | 142.2 mmol | 2.2 |

| N,N-Dimethylformamide (DMF) | - | 250 mL | - | - |

| Diethyl Ether | - | 500 mL | - | - |

| 1 M Hydrochloric Acid | - | 200 mL | - | - |

| Brine (sat. aq. NaCl) | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon inlet. The apparatus is flame-dried and allowed to cool to room temperature under a stream of argon.

-

Reagent Addition: The flask is charged with sodium hydride (5.71 g, 142.8 mmol). Anhydrous DMF (150 mL) is added via cannula.

-

Deprotonation: A solution of 2,5-dihydroxybenzoic acid (10.0 g, 64.9 mmol) in anhydrous DMF (100 mL) is prepared and added dropwise to the stirred NaH suspension over 30 minutes at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for an additional hour. Hydrogen gas evolution will be observed.

-

Trifluoroethoxylation: The reaction mixture is cooled back to 0 °C. 2,2,2-Trifluoroethyl triflate (21.5 mL, 142.2 mmol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to 60 °C and stirred overnight (approx. 16 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is cooled to room temperature and then carefully poured into 500 mL of ice-cold water. The mixture is acidified to pH ~2 with 1 M HCl.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 150 mL).

-

Washing: The combined organic layers are washed with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as a white to off-white solid.[6][7][8]

Expected Yield: 75-85%. Melting Point: 120-122 °C.[7]

Stage 2: Synthesis of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Mechanistic Rationale

This stage involves a two-step, one-pot procedure. First, the carboxylic acid is activated by converting it to an acyl chloride. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, reacting with the carboxylic acid to form the acyl chloride, with gaseous byproducts (SO₂ and HCl) that can be easily removed.[12]

The highly electrophilic acyl chloride is then reacted with 2,2,2-trifluoroethanol. A mild, non-nucleophilic base such as triethylamine (Et₃N) or pyridine is added to neutralize the HCl generated during the esterification, preventing unwanted side reactions and driving the reaction to completion. This method is highly efficient for forming esters, particularly with less nucleophilic alcohols like 2,2,2-trifluoroethanol.[11]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | 318.17 | 10.0 g | 31.4 mmol | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 3.4 mL (46.1 mmol) | 46.1 mmol | 1.5 |

| 2,2,2-Trifluoroethanol | 100.04 | 2.8 mL (37.7 mmol) | 37.7 mmol | 1.2 |

| Triethylamine (Et₃N) | 101.19 | 5.2 mL (37.7 mmol) | 37.7 mmol | 1.2 |

| Dichloromethane (DCM), anhydrous | - | 150 mL | - | - |

| Saturated aq. NaHCO₃ | - | 100 mL | - | - |

| Brine (sat. aq. NaCl) | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and an argon inlet. The system is flame-dried and cooled under argon.

-

Acyl Chloride Formation: The flask is charged with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (10.0 g, 31.4 mmol) and anhydrous dichloromethane (100 mL). Thionyl chloride (3.4 mL, 46.1 mmol) is added dropwise at room temperature. A catalytic amount of DMF (2-3 drops) can be added to facilitate the reaction.

-

Reaction: The mixture is gently refluxed (approx. 40 °C) for 2-3 hours. The completion of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Removal of Excess Reagent: The reaction mixture is cooled to room temperature, and the solvent and excess thionyl chloride are carefully removed under reduced pressure. The residue is redissolved in anhydrous DCM (50 mL).

-

Esterification: The solution of the acyl chloride is cooled to 0 °C in an ice bath. A mixture of 2,2,2-trifluoroethanol (2.8 mL, 37.7 mmol) and triethylamine (5.2 mL, 37.7 mmol) in anhydrous DCM (50 mL) is added dropwise over 20 minutes.

-

Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by TLC.

-

Work-up: The reaction mixture is washed with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any unreacted acid and neutralize the triethylammonium chloride salt.

-

Washing: The organic layer is then washed with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The resulting crude oil or solid is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate.

Expected Yield: 80-90%. Physical State: Oil or low-melting solid.

Safety and Hazard Management

All manipulations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium Hydride (NaH): Highly reactive with water, releasing flammable hydrogen gas which can ignite spontaneously.[1][13][14] It is a corrosive solid. Handle under an inert atmosphere (argon or nitrogen). Use a Class D fire extinguisher for fires; DO NOT USE WATER .[11]

-

2,2,2-Trifluoroethanol (TFE): Flammable liquid and vapor.[16][17][18] It is harmful if swallowed, inhaled, or absorbed through the skin, and may cause severe eye and skin irritation.[16] Potential risk of impaired fertility.[16]

-

2,2,2-Trifluoroethyl Triflate: A powerful and reactive alkylating agent. It should be handled with extreme care as it is likely corrosive and toxic. Avoid inhalation and contact with skin and eyes.

-

Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Reacts violently with water to release toxic gases (SO₂ and HCl). All additions and reactions should be performed in a fume hood, and the apparatus should be equipped with a gas scrubber.

-

N,N-Dimethylformamide (DMF): A potential reproductive hazard. Avoid inhalation and skin contact.

Caption: Essential safety workflow for the synthesis.

Characterization of the Final Product

The identity and purity of the synthesized 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate should be confirmed using standard analytical techniques.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₉F₉O₄ | [16] |

| Molecular Weight | 400.19 g/mol | [16] |

| Density | ~1.46 g/cm³ | [16] |

| Boiling Point | ~308.6 °C at 760 mmHg | [16] |

| Refractive Index | ~1.401 | [16] |

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons and the two distinct methylene (CH₂) groups of the trifluoroethoxy moieties. The integration of these signals should correspond to the number of protons in the structure.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for fluorinated compounds. The spectrum should display two distinct triplets (due to coupling with the adjacent CH₂ groups) corresponding to the nine fluorine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule, showing signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the trifluoroethoxy groups (quartets due to C-F coupling).

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1730-1750 cm⁻¹, and strong C-F stretching bands, usually in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₁₃H₉F₉O₄.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-founded method for the preparation of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate. By beginning with 2,5-dihydroxybenzoic acid and proceeding through a key benzoic acid intermediate, the synthesis is logical and scalable. The activation of the carboxylic acid via an acyl chloride ensures an efficient final esterification with the fluorinated alcohol. Adherence to the described experimental protocols and stringent safety measures is paramount for the successful and safe execution of this synthesis. The comprehensive characterization methods outlined will ensure the identity and purity of the final product, making it suitable for its intended applications in research and development.

References

- Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

-

National Center for Biotechnology Information. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). 山口ラクトン化反応. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

-

University of Arizona. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 29. The Fischer Esterification. Retrieved from [Link]

-

Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Kazu-juku. (2022). 山口ラクトン化反応【Yamaguchi Esterification】. Retrieved from [Link]

-

SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Chem-Station. (2009). 山口マクロラクトン化 Yamaguchi Macrolactonizaion. Retrieved from [Link]

-

Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1246814-69-6| Chemical Name : 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

-

ResearchGate. (n.d.). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (2,2,2‐trifluoroethyl)arenes 1. [a] ¹⁹F NMR yields. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

Elsevier. (n.d.). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Retrieved from [Link]

Sources

- 1. 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. iajpr.com [iajpr.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. ijstr.org [ijstr.org]

- 7. jps.usm.my [jps.usm.my]

- 8. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. youtube.com [youtube.com]

- 11. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Steglich Esterification [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. echemi.com [echemi.com]

- 16. Steglich esterification - Wikipedia [en.wikipedia.org]

- 17. personal.tcu.edu [personal.tcu.edu]

- 18. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

"2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate" IUPAC name

An In-Depth Technical Guide to 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate: Synthesis, Properties, and Pharmaceutical Applications

Introduction: The Strategic Role of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of therapeutic agents.[1] Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[1][2] Within this context, fluorinated benzoic acid derivatives have emerged as crucial building blocks for the synthesis of complex active pharmaceutical ingredients (APIs).[2] This guide focuses on a specific, highly fluorinated molecule: 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate. The confirmed IUPAC name for this compound is Benzoic acid, 2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester .[3] This compound serves as a critical intermediate, particularly in the synthesis of the antiarrhythmic drug Flecainide, underscoring the importance of strategic fluorination in developing effective pharmaceuticals.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is essential for its application in synthetic chemistry and drug development. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Reference |

| CAS Number | 50778-57-9 | [3] |

| Molecular Formula | C13H9F9O4 | [3] |

| Molecular Weight | 400.19 g/mol | [3][5] |

| Appearance | White to Pale Yellow Solid | [6] |

| Boiling Point | 308.6°C at 760 mmHg | [3] |

| Density | 1.46 g/cm³ | [3] |

| Flash Point | 135.9°C | [3] |

| Refractive Index | 1.401 | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [6] |

| Storage | Refrigerator | [6] |

Visualizing the Molecular Architecture

The structure of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is characterized by a central benzene ring functionalized with two trifluoroethoxy groups and a trifluoroethyl ester. This high degree of fluorination is key to its utility.

Caption: Chemical structure of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate.

Synthesis Pathway: A Step-by-Step Technical Protocol

The synthesis of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a multi-step process that begins with the formation of its precursor acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, followed by an esterification reaction.

Part 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

The key transformation in this step is the double trifluoroethoxylation of a suitable benzoic acid derivative. A common starting material is 2,5-dihydroxybenzoic acid (Gentisic acid).[7][8][9] The reaction involves the substitution of the hydroxyl protons with 2,2,2-trifluoroethyl groups.

Reaction: 2,5-dihydroxybenzoic acid + 2,2,2-trifluoroethyl triflate → 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid[4]

Causality: The use of 2,2,2-trifluoroethyl triflate is effective but can be costly.[4] An alternative, more industrially viable method involves the copper-assisted reaction of a halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a strong base.[4] For instance, reacting 5-Bromo-2-chlorobenzoic acid with 2,2,2-trifluoroethanol can yield the desired product.[10]

Part 2: Esterification to Yield the Final Product

The second part of the synthesis is a classic Fischer esterification, where the synthesized carboxylic acid reacts with 2,2,2-trifluoroethanol in the presence of an acid catalyst to form the corresponding ester.[11]

Reaction: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid + 2,2,2-trifluoroethanol --(H⁺)--> 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate + H₂O

Causality: The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of 2,2,2-trifluoroethanol.[11] The reaction is typically heated to reflux to increase the reaction rate.

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 5. 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy) Benzoa… [cymitquimica.com]

- 6. 2,2,2-TRIFLUOROETHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE CAS#: 50778-57-9 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. personal.tcu.edu [personal.tcu.edu]

An In-Depth Technical Guide to the Physical Characteristics of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS No. 50778-57-9). This highly fluorinated aromatic ester is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, most notably the antiarrhythmic agent Flecainide.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its physicochemical properties, detailed experimental protocols for its characterization, and essential safety and handling guidelines. While direct experimental spectral data is not widely available, this guide provides predicted spectral characteristics based on its molecular structure and data from analogous compounds.

Introduction and Molecular Overview

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a complex organic molecule characterized by a central benzene ring substituted with two trifluoroethoxy groups and a trifluoroethyl ester functional group. The high degree of fluorination significantly influences its physical and chemical properties, such as its thermal stability, solubility, and electronic characteristics. Understanding these properties is paramount for its effective use in synthesis, purification, and for its quantification as a potential impurity in active pharmaceutical ingredients (APIs).

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is presented in the table below. These values have been compiled from various chemical supplier databases and literature sources.

| Property | Value | Source(s) |

| CAS Number | 50778-57-9 | [3][4] |

| Molecular Formula | C₁₃H₉F₉O₄ | [3] |

| Molecular Weight | 400.19 g/mol | [5] |

| Appearance | White to pale yellow low melting solid | [6] |

| Boiling Point | 308.6 °C at 760 mmHg | [7] |

| Density | 1.46 g/cm³ | [7] |

| Flash Point | 135.9 °C | [7] |

| Refractive Index | 1.401 | [7] |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. | |

| Storage | 2-8 °C in a refrigerator |

Experimental Protocols for Physical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a low-melting solid like the title compound, a capillary melting point method is suitable.

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a rate of approximately 10-15 °C per minute initially.

-

Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination (Microscale)

Given that this compound is often available in small quantities for research purposes, a microscale boiling point determination is appropriate.

Protocol:

-

Apparatus Setup: A small amount of the liquid sample (a few microliters) is introduced into a micro boiling point tube. A smaller, sealed capillary tube is inverted and placed inside the larger tube to serve as a boiling chip.

-

Heating: The assembly is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point attachment).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The boiling point is the temperature at which this stream of bubbles is continuous and vigorous.

-

Data Recording: The temperature is recorded when the rapid and continuous stream of bubbles is observed.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for purification and formulation development.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, methanol, ethyl acetate, chloroform, hexane).

-

Sample Preparation: A known, small amount of the compound (e.g., 10 mg) is placed into a series of small, sealed vials.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.

-

Equilibration: The vials are agitated (e.g., using a vortex mixer or shaker) at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification: The vials are visually inspected for the presence of undissolved solid. For a more quantitative measure, the saturated solution can be filtered or centrifuged, and the concentration of the dissolved compound can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Spectroscopic and Spectrometric Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: The three protons on the benzene ring are expected to appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

Methylene Protons (OCH₂CF₃): The four methylene protons of the two trifluoroethoxy groups will likely appear as quartets due to coupling with the adjacent fluorine atoms, in the region of δ 4.0-5.0 ppm.

-

Methylene Protons (COOCH₂CF₃): The two methylene protons of the trifluoroethyl ester group are also expected to be a quartet in a similar region (δ 4.0-5.0 ppm).

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The ester carbonyl carbon should appear in the downfield region, typically around δ 160-170 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will produce signals in the aromatic region (δ 110-160 ppm).

-

Methylene Carbons (OCH₂CF₃ and COOCH₂CF₃): The methylene carbons will likely resonate around δ 60-70 ppm and will show coupling with the fluorine atoms.

-

Trifluoromethyl Carbons (CF₃): The trifluoromethyl carbons will appear as quartets due to C-F coupling, typically in the region of δ 120-130 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

-

C-O Stretch: Bands corresponding to the C-O stretching of the ester and ether linkages should be present in the 1000-1300 cm⁻¹ region.

-

C-F Stretch: Strong C-F stretching vibrations are expected in the region of 1000-1400 cm⁻¹.

-

Aromatic C-H Stretch: Aromatic C-H stretching bands will likely appear above 3000 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 400.19.

-

Fragmentation Pattern: Characteristic fragmentation patterns would likely involve the loss of the trifluoroethoxy groups, the trifluoroethyl group, and cleavage of the ester linkage.

Safety, Handling, and Storage

The following safety and handling information is based on the Safety Data Sheet (SDS) for 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate.[3]

Hazard Identification

-

Acute Toxicity (Oral): Harmful if swallowed (Category 4).[3]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2A).[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[3]

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[3]

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.[8]

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage

-

Store in a cool, dry, and well-ventilated area.[8]

-

Recommended storage temperature is between 2-8 °C.

The workflow for the safe handling and characterization of this compound is summarized in the following diagram.

Caption: Workflow for the safe handling and physical characterization.

Conclusion

This technical guide has consolidated the available information on the physical characteristics of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate. The provided data and experimental protocols are intended to be a valuable resource for scientists and researchers working with this compound. The high degree of fluorination imparts unique properties that are important to consider in synthetic and analytical applications. Adherence to the outlined safety procedures is essential when handling this chemical. Future work should focus on obtaining and publishing detailed experimental spectral data to provide a more complete characterization profile.

References

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Flecainide. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

-

Angene Chemical. (2025, September 14). Safety Data Sheet. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Flecainide Acetate-impurities. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Retrieved from [Link]

-

AWS. (n.d.). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. Retrieved from [Link]

-

Veeprho. (n.d.). Flecainide Impurities and Related Compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

Spectrum Database. (n.d.). 2,2,2-trifluoroethyl 3-[(2,2,2-trifluoroethoxy)methyl]benzoate - Optional[1H NMR]. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 50778-57-9 | Product Name : 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate. Retrieved from [Link]

-

precisionFDA. (n.d.). METHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate [lgcstandards.com]

- 2. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy) Benzoa… [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2,2,2-TRIFLUOROETHYL 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOATE CAS#: 50778-57-9 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

This guide provides a comprehensive technical overview of the solubility characteristics of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a key intermediate in the synthesis of the antiarrhythmic drug Flecainide.[1][2][3][4][5] Given the limited availability of public domain quantitative solubility data for this compound, this document outlines the theoretical considerations, physicochemical properties, and detailed experimental protocols necessary for a thorough solubility assessment. This guide is intended for researchers, scientists, and drug development professionals working with this and structurally related molecules.

Introduction: The Significance of Solubility in Pharmaceutical Development

The aqueous solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences bioavailability, manufacturability, and formulation design.[6] Poor aqueous solubility can pose significant challenges during drug development, leading to difficulties in achieving desired therapeutic concentrations and complicating formulation strategies.[6][7][8] 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS: 50778-57-9) is a highly fluorinated molecule, a characteristic often associated with low aqueous solubility.[4][9][10] Understanding its solubility profile is therefore paramount for process optimization and control in the synthesis of Flecainide.

Physicochemical Properties of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C13H9F9O4 | [9] |

| Molecular Weight | 400.19 g/mol | [9][11] |

| Appearance | White to Pale Yellow Solid | [9] |

| CAS Number | 50778-57-9 | [9][10] |

| XLogP3 | 5.1 | [11] |

| Hydrogen Bond Acceptor Count | 13 | [11] |

| Rotatable Bond Count | 7 | [11] |

The high calculated XLogP3 value of 5.1 suggests a lipophilic nature, which is often inversely correlated with aqueous solubility.[11] The presence of multiple trifluoroethoxy and trifluoroethyl groups contributes significantly to this lipophilicity.[12]

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the solute's crystal lattice forces.

Impact of Fluorination on Solubility

The extensive fluorination in 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate has a profound effect on its solubility. The trifluoromethyl (CF3) group is highly electronegative and increases the lipophilicity of a molecule.[12] While fluorine can participate in hydrogen bonding, the electron-withdrawing nature of the CF3 groups can weaken the hydrogen-bonding capability of nearby ether and ester oxygens, potentially reducing interactions with polar protic solvents like water.

Solvent Selection Rationale

A systematic approach to solvent selection is crucial for mapping the solubility profile. Solvents should span a range of polarities and hydrogen bonding capabilities. Based on qualitative data indicating slight solubility in Chloroform, Ethyl Acetate, and Methanol, a more extensive screen is warranted.[9]

Experimental Determination of Solubility

Due to the absence of quantitative public data, a rigorous experimental determination of solubility is necessary. The following protocols are recommended.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[7][13] This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of solubility at a given temperature.

Protocol:

-

Preparation: Add an excess amount of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate to a series of vials, each containing a precisely known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.[7]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. Temperature control is critical.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. The sample must be free of any solid particles.[7] Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in units of mg/mL or mol/L.

Diagram of the Shake-Flask Method Workflow:

Caption: High-throughput kinetic solubility determination workflow.

Predicted and Experimentally Determined Solubility Data

While no explicit quantitative data was found in the initial search, the following table presents the qualitative information available and provides a template for populating with experimentally determined values.

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Method |

| Water | 10.2 | To be determined | Shake-Flask |

| Methanol | 5.1 | Slightly Soluble [9]/ To be quantified | Shake-Flask |

| Ethanol | 4.3 | To be determined | Shake-Flask |